![molecular formula C12H14BrNO4S B6646959 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646959.png)
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, also known as BPH-715, is a chemical compound that has recently gained attention in scientific research. BPH-715 is a cyclobutane derivative that has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Wirkmechanismus
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid works by inhibiting the activity of PTP1B, a protein tyrosine phosphatase that is involved in the regulation of insulin signaling and glucose metabolism. PTP1B has been implicated in the development of insulin resistance and type 2 diabetes, making it a potential target for therapeutic intervention. 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid binds to the active site of PTP1B and prevents its activity, leading to improved insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has been shown to have several biochemical and physiological effects in cells and animals. In vitro studies have demonstrated that 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid can improve insulin sensitivity and glucose uptake in cells by inhibiting PTP1B activity. In vivo studies in animal models have shown that 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid can lower blood glucose levels and improve glucose tolerance in diabetic mice. 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid in lab experiments is its specificity for PTP1B inhibition. This allows researchers to study the effects of PTP1B inhibition on insulin signaling and glucose metabolism without interfering with other cellular processes. Additionally, 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with in lab settings.
One limitation of using 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a consistent and reproducible manner. Additionally, 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid. One area of focus could be the development of more potent and selective PTP1B inhibitors based on the structure of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid. Another area of research could be the investigation of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid as a potential therapy for other metabolic disorders, such as obesity and metabolic syndrome. Finally, further studies could explore the potential anticancer effects of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid and its mechanism of action in cancer cells.
Synthesemethoden
The synthesis of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid involves the reaction of 4-bromobenzene sulfonamide with cyclobutanecarboxylic acid in the presence of a base. The reaction results in the formation of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent. 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has been synthesized in both laboratory and industrial settings, and its synthesis has been optimized to produce high yields with minimal impurities.
Wissenschaftliche Forschungsanwendungen
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of a specific protein called PTP1B, which is involved in the regulation of glucose metabolism. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose uptake in cells, making 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid a potential candidate for the treatment of type 2 diabetes.
Another area of research has explored the use of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid as a potential anticancer agent. Studies have shown that 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid can induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. This makes 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid a potential candidate for the development of novel cancer therapies.
Eigenschaften
IUPAC Name |
1-[[(4-bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-9-2-4-10(5-3-9)19(17,18)14-8-12(11(15)16)6-1-7-12/h2-5,14H,1,6-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUDPVOFCFIVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.